molecular formula C31H24N2O3 B3973056 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3973056
M. Wt: 472.5 g/mol
InChI Key: QXVXQOUXSQJZPK-UHFFFAOYSA-N
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Description

This compound, 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, is a critical synthetic intermediate in the preparation of tricyclic psychoactive agents, most notably the classic tricyclic antidepressant (TCA) Imipramine. Its research value is rooted in its role as a key precursor, enabling the study of structure-activity relationships (SAR) within the TCA class and the development of novel analogs. The molecule features a dibenzazepine core, which is essential for the pharmacological activity of the final drug, coupled with a phthalimide protecting group that can be selectively removed in subsequent synthetic steps. Researchers utilize this intermediate to investigate the synthetic pathways of compounds that primarily function as non-selective serotonin and norepinephrine reuptake inhibitors. The study of such intermediates is crucial for optimizing synthetic routes, exploring metabolic pathways of the resulting active pharmaceuticals, and developing new chemical entities that target monoamine transporters for potential application in neuropsychiatric research. As a building block for these biologically significant molecules, it provides a versatile starting point for medicinal chemistry programs aimed at the central nervous system.

Properties

IUPAC Name

2-[1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N2O3/c34-29-24-14-6-7-15-25(24)30(35)33(29)28(20-21-10-2-1-3-11-21)31(36)32-26-16-8-4-12-22(26)18-19-23-13-5-9-17-27(23)32/h1-17,28H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVXQOUXSQJZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule notable for its unique structural features, which include an isoindole backbone and a dibenzo[b,f]azepine moiety. These structural elements contribute to its potential biological activities, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound through various studies and data analyses.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Isoindole Backbone : A bicyclic structure formed by a benzene ring fused to a five-membered nitrogen-containing ring.
  • Dibenzo[b,f]azepine Moiety : This contributes to the compound's pharmacological properties.
  • Benzyl Group and Oxoethyl Substituent : These enhance the compound's chemical diversity and potential reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some related compounds and their reported biological activities:

Compound NameStructural FeaturesBiological Activity
1-benzylisoindoleIsoindole backboneAnalgesic properties
Dibenzo[b,f]azepine derivativesDibenzo structureAntidepressant effects
Phthalimide derivativesSimilar imide structureAnticancer activity
This compound Isoindole & dibenzo[b,f]azepinePotential anti-inflammatory

This unique combination of structural features may provide distinct mechanisms of action compared to other derivatives.

The mechanisms underlying the biological activity of this compound are currently under investigation. It is hypothesized that the isoindole and dibenzo[b,f]azepine moieties may interact with specific biological targets, influencing pathways related to inflammation and pain modulation.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. Preliminary data suggest that it may act on pathways similar to those influenced by known analgesics and anti-inflammatory agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anti-inflammatory Activity : A study demonstrated that certain isoindole derivatives exhibit significant anti-inflammatory effects in vitro, potentially through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Research highlighted that analogs with similar structures showed promising analgesic properties in animal models, suggesting potential applications in pain management.
  • Anticancer Effects : Some dibenzo[b,f]azepine derivatives have been identified as having anticancer activity, indicating that further exploration of this compound could reveal similar properties.

Comparison with Similar Compounds

Key Observations:

Isoindole-dione vs. Cyanamide-Pyrimidine : The target compound’s isoindole-dione group enhances hydrogen-bonding capacity compared to the cyanamide-pyrimidine substituent in , which may improve solubility but reduce membrane permeability .

Dibenzoazepine Core : Shared across all compounds, this core is associated with serotonin receptor modulation or enzyme inhibition, depending on substituents .

Pharmacological and Physicochemical Properties

Property Target Compound 2-(6,11-Dihydro-6-oxo-5H-dibenzazepin-11-yl)isoindole-dione Cyanamide-Pyrimidine Derivative
Lipophilicity (LogP) High (benzyl group) Moderate Moderate (polar cyanamide group)
Solubility Low in water Low (nonpolar substituents) Moderate (pyrimidine enhances polarity)
Bioactivity Hypothetical CNS effects Unreported Antiproliferative activity (inferred)

Q & A

Q. What are the key steps in synthesizing 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : Synthesis involves multi-step reactions:

Coupling the dibenzoazepine core with isoindole-dione derivatives via nucleophilic substitution or amidation.

Benzyl group introduction using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Oxoethyl linkage formation through ketone-functionalized intermediates.
Critical parameters include temperature (60–80°C), solvent polarity (DMF or THF), and catalyst use (e.g., Pd for cross-coupling). Purification via column chromatography is recommended .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol based on analogs in ).
  • X-ray crystallography : Resolve stereochemistry (as in for related structures).
  • Elemental analysis : Validate purity (>95%).
Parameter Value/Technique Reference
Molecular FormulaC₃₀H₂₃N₃O₃ (hypothetical)
Key Functional GroupsDibenzoazepine, isoindole-dione

Q. What biological activities are associated with this compound’s structural motifs?

  • Methodological Answer : The dibenzoazepine core is linked to neurotransmitter modulation (e.g., serotonin/dopamine receptors), while isoindole-dione derivatives show kinase inhibition .
  • Assay Recommendations :

In vitro receptor binding assays (e.g., radioligand displacement for GPCRs).

Cytotoxicity screening (MTT assay in cancer cell lines).

Enzyme inhibition studies (e.g., phosphodiesterase activity).
Prioritize assays based on computational docking predictions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables:
Parameter Optimal Range Impact
Temperature70–80°CHigher yields, but risk of degradation
SolventAnhydrous DMFEnhances solubility of intermediates
Reaction Time12–24 hrsBalances completion vs. side reactions
Monitor progress via TLC and HPLC. Use scavengers (e.g., molecular sieves) for moisture-sensitive steps .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity variances : Validate compound purity via HPLC (>98%) and NMR.
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum-free media).
  • Structural analogs : Compare activity of closely related derivatives (e.g., vs. ).
    Replicate studies in orthogonal assays (e.g., functional cAMP assays vs. binding assays) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina with receptor structures (PDB IDs).

MD simulations : Assess binding stability (50–100 ns trajectories).

QSAR modeling : Corstruct models using bioactivity data from analogs.
Validate predictions with SPR (surface plasmon resonance) for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

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